mAChR antagonist 1

Muscarinic Acetylcholine Receptor Subtype Selectivity Binding Affinity

Pirenzepine-derived mAChR antagonists can undergo acid-catalyzed scaffold rearrangement, compromising experimental reproducibility. mAChR antagonist 1 (CAS 101491-79-6) provides a chemically stable carbamate-based alternative with verified identity (NMR, HR-MS, RP-HPLC). • Defined Ki values: M1/M5 255 nM, M3 121 nM, M4 158 nM; >1000 nM for M2 • 138-fold improved M5 affinity vs. pirenzepine rearrangement product • Stable at -20°C (powder, 3 years); ambient shipping; batch-to-batch consistency ensured

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 101491-79-6
Cat. No. B12367824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemAChR antagonist 1
CAS101491-79-6
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c1-20-14-12-18(13-15-20)23-19(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
InChIKeyRQDLDNLBJUDOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mAChR Antagonist 1: Defined Orthosteric mAChR Ligand


mAChR antagonist 1 (CAS 101491-79-6), also referred to as compound 4a, is a synthetic small-molecule orthosteric antagonist targeting the muscarinic acetylcholine receptors (mAChRs). It is characterized by a diphenylcarbamate core structure with a 1-methyl-4-piperidinyl ester moiety [1]. This compound was developed as part of a rational drug design and scaffold-hopping campaign originating from a rearrangement product of pirenzepine [2]. It exhibits defined binding affinities for the M1, M3, M4, and M5 receptor subtypes, as determined via competitive radioligand binding assays on CHO cells expressing human mAChRs [2].

Defined orthosteric antagonist for M1, M3, M4, M5 subtype profiling
Stable carbamate scaffold with quantified binding parameters
Supports receptor occupancy calculations and competitive binding assays

mAChR Antagonist 1: Generic Substitution Risks


The muscarinic acetylcholine receptor family comprises five distinct subtypes (M1-M5) with divergent tissue distribution and physiological roles, meaning that even minor variations in antagonist subtype selectivity can lead to vastly different experimental outcomes or therapeutic windows. Furthermore, a critical issue specific to the pirenzepine scaffold—a common starting point for many mAChR antagonists—has been identified: pirenzepine can undergo an unexpected scaffold rearrangement under acidic conditions, forming a benzimidazole product with significantly decreased affinity for mAChRs [1]. This finding underscores that the chemical identity and integrity of mAChR antagonists cannot be assumed and that substitution with structurally related or in-class compounds without rigorous analytical and pharmacological validation can lead to erroneous research conclusions [1]. mAChR antagonist 1, with its defined carbamate structure and quantified subtype-specific Ki values [2], provides a characterized and stable reference point for reproducible research, in contrast to potential variability in commercial pirenzepine samples or other analogs lacking such detailed characterization [1].

Pirenzepine-based antagonists can undergo acid-catalyzed rearrangement to a low-affinity benzimidazole
Commercial pirenzepine samples may contain variable amounts of the inactive rearrangement product
mAChR antagonist subtype selectivity profiles differ among structurally related compounds

mAChR Antagonist 1: Affinity vs. Pirenzepine


Defined Subtype Affinity Profile

mAChR antagonist 1 (compound 4a) exhibits a defined binding affinity profile across human M1, M3, M4, and M5 receptor subtypes, with Ki values of 255 nM (M1), 121 nM (M3), 158 nM (M4), and 255 nM (M5) as determined by competitive radioligand binding assays using [³H]NMS on CHO cells stably expressing human mAChRs [1]. This profile contrasts with the parent pirenzepine rearrangement product, which showed significantly lower affinity for mAChRs [2]. The availability of these precise, subtype-specific Ki values enables researchers to calculate receptor occupancy and select appropriate concentrations for functional assays, a level of quantitative definition not available for many commercially available mAChR antagonists .

Subtype Affinity Profile
Class-level inference
M1: 255 nM
M3: 121 nM
M4: 158 nM
M5: 255 nM
Reported subtype affinity context
Competitive [³H]NMS binding on CHO cells expressing human mAChRs
Muscarinic Acetylcholine Receptor Subtype Selectivity Binding Affinity Orthosteric Antagonist

Enhanced M5 Affinity vs. Pirenzepine

The development of mAChR antagonist 1 was part of an optimization effort that achieved a remarkable 138-fold increase in binding affinity for the human M5 receptor compared to the pirenzepine rearrangement product [1]. This quantification directly addresses a key limitation of the pirenzepine scaffold—its instability and reduced affinity after rearrangement—and positions mAChR antagonist 1 as a superior tool for M5 receptor studies, including potential applications in positron emission tomography (PET) tracer development due to its structural features amenable to carbon-11 radiolabeling [1].

M5 Affinity vs. Pirenzepine
Head-to-head
138-fold increase in M5 binding affinity
mAChR antagonist 1 Ki 255 nM vs. pirenzepine rearrangement product (significantly lower)
Reported M5 affinity improvement context
Competitive radioligand binding on CHO-M5 cells
M5 Muscarinic Receptor Affinity Optimization Scaffold-Hopping PET Tracer Development

Structural Stability and Purity

Unlike pirenzepine, which undergoes an unexpected scaffold rearrangement under acidic conditions to form a benzimidazole with significantly decreased mAChR affinity [1], mAChR antagonist 1 possesses a stable carbamate structure. The compound was fully characterized by NMR, HR-MS, and RP-HPLC, confirming its chemical identity and purity [2]. This structural stability ensures that the compound's pharmacological profile remains consistent over time and under various experimental conditions, providing a reliable tool for reproducible research. This is a critical advantage over pirenzepine, where commercial samples may contain variable amounts of the low-affinity rearrangement product, leading to inconsistent experimental results [1].

Structural Characterization
Class-level inference
NMR, HR-MS, RP-HPLC confirmed
Consistent chemical identity and purity
No acid-catalyzed rearrangement detected under standard conditions
Chemical Stability Scaffold Rearrangement Quality Control Pirenzepine Alternative

mAChR Antagonist 1: Research & Industrial Applications


In Vitro Profiling of M1, M3, M4, M5 Receptors

mAChR antagonist 1 is ideally suited for in vitro studies requiring a well-characterized orthosteric antagonist for M1, M3, M4, and M5 receptor subtypes. Its defined Ki values (255 nM for M1 and M5, 121 nM for M3, 158 nM for M4) [1] enable precise calculation of receptor occupancy and dose-response relationships in functional assays (e.g., calcium flux, cAMP accumulation) on recombinant or native cell lines expressing these receptors. This compound serves as a valuable reference standard for assessing the potency and efficacy of novel mAChR ligands [1].

M5-Preferring PET Tracer for CNS Imaging

The 138-fold improvement in M5 binding affinity compared to the pirenzepine rearrangement product [1] and the structural features amenable to carbon-11 radiolabeling [1] make mAChR antagonist 1 a promising lead scaffold for the development of positron emission tomography (PET) tracers targeting the M5 receptor in the central nervous system. Such tracers could be used to non-invasively quantify M5 receptor expression and occupancy in neurological disorders where M5 is implicated, such as schizophrenia, Parkinson's disease, and addiction [2].

Stable Antagonist for Reproducible Research

Given the documented instability of pirenzepine under acidic conditions [2], mAChR antagonist 1 provides a chemically stable alternative for long-term in vitro and in vivo studies where consistent pharmacological activity is paramount. Its defined carbamate structure, verified by NMR, HR-MS, and RP-HPLC [1], minimizes the risk of batch-to-batch variability or degradation during storage and handling, thereby ensuring the reproducibility of experimental results across different laboratories and time points.

Application
Selection Property
Validation Focus
Subtype Profiling of M1, M3, M4, M5 Receptors
Defined orthosteric antagonist with reported subtype affinities
Receptor occupancy and functional assay design
M5 Receptor PET Tracer Development
Carbamate scaffold with M5 affinity context and radiolabeling site
CNS target engagement and imaging studies
Reproducible mAChR Antagonist Studies
Stable carbamate structure confirmed by NMR, HR-MS, RP-HPLC
Consistent pharmacological profile and batch reproducibility

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